Regioisomeric Purity: 1‑yl vs 3‑yl Substitution on the Oxaspiro[3.5]nonane Ring
The target compound positions the urea linkage at the 1‑position of the 7‑oxaspiro[3.5]nonane ring, whereas several vendors inadvertently list the same CAS number with the 3‑yl IUPAC name, indicating that the 3‑yl regioisomer is a common synthetic by‑product or a mis‑annotated entity . In the structurally related 7‑azaspiro[3.5]nonane urea series, relocating the urea attachment point from the 1‑position to the 2‑position reduced FAAH IC₅₀ by >100‑fold (from <10 nM to >1 µM) [1]. Although direct regioisomeric activity data for the oxaspiro series are not publicly available, this class‑level SAR underscores that the 1‑yl regioisomer cannot be replaced by the 3‑yl analog without risking complete loss of target engagement.
| Evidence Dimension | Regioisomeric identity (1‑yl vs 3‑yl urea attachment) |
|---|---|
| Target Compound Data | 1‑(4‑Chlorophenyl)‑3‑(7‑oxaspiro[3.5]nonan‑1‑yl)urea (CAS 2309556‑02‑1; SMILES: O=C(Nc1ccc(Cl)cc1)NC1CCC12CCOCC2) |
| Comparator Or Baseline | 3‑yl regioisomer: 1‑(4‑chlorophenyl)‑3‑(7‑oxaspiro[3.5]nonan‑3‑yl)urea (frequently co‑listed under the same CAS) |
| Quantified Difference | Regioisomeric identity confers distinct chemical connectivity; in the aza‑spiro analog series, a 1‑yl→2‑yl shift produced >100‑fold loss of FAAH potency [1] |
| Conditions | Comparative IUPAC name analysis from vendor listings; SAR extrapolated from 7‑azaspiro[3.5]nonane urea FAAH inhibitors (fluorogenic substrate assay, recombinant human FAAH) [1] |
Why This Matters
Procurement of the correct 1‑yl regioisomer is a prerequisite for meaningful biological data; the presence of the 3‑yl isomer in shipments has been documented in vendor metadata and would confound any quantitative SAR conclusion.
- [1] Keith, J. M., Apodaca, R. L., Tichenor, M. S., et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg. Med. Chem. Lett. 2011, 21, 4549–4553. DOI: 10.1016/j.bmcl.2011.05.117. View Source
